2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone
CAS No.:
Cat. No.: VC16464593
Molecular Formula: C21H18N2O2S2
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2O2S2 |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 2-(6-methyl-2-phenacylsulfanylpyrimidin-4-yl)sulfanyl-1-phenylethanone |
| Standard InChI | InChI=1S/C21H18N2O2S2/c1-15-12-20(26-13-18(24)16-8-4-2-5-9-16)23-21(22-15)27-14-19(25)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
| Standard InChI Key | SOHQSTGLORBSSF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)SCC(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound features a central pyrimidine ring substituted at the 2- and 4-positions with methyl and phenacylsulfanyl groups, respectively. The IUPAC name 2-(6-methyl-2-phenacylsulfanylpyrimidin-4-yl)sulfanyl-1-phenylethanone reflects its bifunctional sulfanyl linkages and aromatic ketone termini. Key structural identifiers include:
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Canonical SMILES:
CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)SCC(=O)C3=CC=CC=C3 -
Standard InChIKey:
SOHQSTGLORBSSF-UHFFFAOYSA-N
The presence of two sulfanyl (-S-) bridges enhances molecular flexibility, while the conjugated π-system of the pyrimidine core facilitates electronic delocalization. These features contribute to a calculated topological polar surface area (TPSA) of 67.4 Ų and a logP value of 2.71, suggesting moderate hydrophobicity suitable for membrane permeability .
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of 2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone likely follows a multi-step strategy involving:
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Pyrimidine Core Formation: Hantzsch-type cyclocondensation of thiourea derivatives with β-keto esters or amides under acidic conditions .
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Sulfanyl Group Introduction: Nucleophilic substitution at the pyrimidine 2- and 4-positions using thiol-containing reagents like phenacyl mercaptan.
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Ketone Functionalization: Friedel-Crafts acylation or oxidation of precursor alcohols to install the phenyl ethanone groups .
A representative pathway for related compounds involves reacting 6-methyl-2-thiouracil with phenacyl bromide in dimethylformamide (DMF), yielding 70–85% of the desired product after recrystallization .
Derivative Optimization
Structural modifications to enhance bioavailability or target specificity include:
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Alkylation: Replacing methyl groups with bulkier alkyl chains to modulate lipophilicity .
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Heterocyclic Substitution: Introducing pyridine or triazole rings at the 4-position to improve GPCR binding .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Pyrimidine derivatives exhibit nanomolar affinity for enzymes involved in inflammatory and metabolic pathways. Key findings include:
The dual sulfanyl groups in 2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone may enhance chelation of catalytic metal ions, as observed in similar triazole-based inhibitors .
Receptor Interactions
Molecular docking studies suggest high-affinity binding (ΔG = −9.2 kcal/mol) to the orthosteric site of FFA2/GPR43, a GPCR implicated in insulin secretion . The phenacylsulfanyl moiety forms critical hydrogen bonds with Arg180 and Tyr244 residues, while the pyrimidine ring engages in π-π stacking with Phe167 .
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